molecular formula C6H11N3S B14463659 N-Butyl-N-cyanothiourea CAS No. 68695-76-1

N-Butyl-N-cyanothiourea

Cat. No.: B14463659
CAS No.: 68695-76-1
M. Wt: 157.24 g/mol
InChI Key: DIZGGJGMWBVNIS-UHFFFAOYSA-N
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Description

N-Butyl-N-cyanothiourea (IUPAC name: N′-Butyl-N-cyanocarbamimidothioate de méthyle), with the molecular formula C₈H₁₃N₃S, is a thiourea derivative characterized by a butyl group, a cyano substituent, and a methylthio moiety. This compound is synthesized at 95% purity and is identified by the MDL number MFCD06658058 . Its structure features a carbamimidothioate backbone, where the cyano group (–C≡N) and butyl chain (–C₄H₉) are attached to adjacent nitrogen atoms, while a methylthio group (–S–CH₃) occupies the sulfur position.

Properties

CAS No.

68695-76-1

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

1-butyl-1-cyanothiourea

InChI

InChI=1S/C6H11N3S/c1-2-3-4-9(5-7)6(8)10/h2-4H2,1H3,(H2,8,10)

InChI Key

DIZGGJGMWBVNIS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C#N)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N-cyanothiourea can be synthesized through a condensation reaction between butylamine and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of the thiourea derivative . Another method involves the reaction of butyl isothiocyanate with cyanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where butylamine and carbon disulfide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-cyanothiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Butyl-N-cyanothiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects . The cyano group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and analytical chemistry. Below, N-butyl-N-cyanothiourea is compared with structurally related compounds based on substituent effects, synthesis, and functional properties.

Substituent Effects and Structural Variations

N-Benzoyl-N′-4-cyanophenyl thiourea (I)
  • Structure: Features a benzoyl (–COC₆H₅) and 4-cyanophenyl (–C₆H₄CN) group.
  • Properties: Exhibits electrochemical activity due to the electron-withdrawing cyano and nitro (in derivative II) groups. Cyclic voltammetry (CV) reveals reduction potentials at –1.2 V (cyano) and –0.8 V (nitro), indicating distinct redox behaviors .
N-(4-Nitrobenzoyl)-N′-4-cyanophenyl thiourea (II)
  • Structure: Substitutes benzoyl with a 4-nitrobenzoyl (–COC₆H₄NO₂) group.
  • Properties: The nitro group enhances electron deficiency, shifting reduction potentials and improving selectivity for heavy metal ion detection .
3-Cyano-1-butyl-2-methylisothiourea
  • Structure: Shares the butyl and cyano groups but includes a methylisothiourea backbone.

Functional Group Impact

  • Cyano Group: Enhances polarity and participates in hydrogen bonding, critical for sensor applications .
  • Nitro Group : Introduces strong electron-withdrawing effects, altering electrochemical behavior and metal ion affinity .

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